An In-depth Technical Guide to 5-Chloro-2,4-difluorophenol: Molecular Structure and Weight
An In-depth Technical Guide to 5-Chloro-2,4-difluorophenol: Molecular Structure and Weight
Introduction
In the landscape of pharmaceutical and materials science research, halogenated phenols represent a critical class of building blocks and intermediates. Their unique electronic and lipophilic properties, imparted by halogen substituents, make them indispensable for modulating the bioactivity, metabolic stability, and physicochemical characteristics of target molecules. This guide provides a detailed technical overview of 5-Chloro-2,4-difluorophenol, a trifunctional aromatic compound, designed for researchers, scientists, and drug development professionals who require a foundational understanding of its core molecular attributes. We will delve into its structural composition, precise molecular weight, and the analytical methodologies essential for its characterization, thereby providing a comprehensive resource for its application in advanced scientific endeavors.
Molecular Identity and Structure
5-Chloro-2,4-difluorophenol is a substituted aromatic compound based on a phenol core. Its identity is precisely defined by the specific arrangement of its substituents on the benzene ring, which dictates its reactivity and physical properties.
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Chemical Name: 5-Chloro-2,4-difluorophenol[1]
The structure consists of a central benzene ring. A hydroxyl (-OH) group is attached at position 1, defining the molecule as a phenol. The halogenation pattern is as follows: a chlorine atom is substituted at position 5, and two fluorine atoms are located at positions 2 and 4. This specific substitution pattern is crucial for its chemical behavior in synthesis and its interaction with biological systems.
Caption: 2D molecular structure of 5-Chloro-2,4-difluorophenol.
Physicochemical and Computed Properties
The molecular weight and other key physicochemical properties are fundamental data points for any experimental work, from reaction stoichiometry calculations to analytical interpretations.
Table 1: Core Properties of 5-Chloro-2,4-difluorophenol
| Property | Value | Source |
| Molecular Weight | 164.54 g/mol | [1] |
| Exact Mass | 164.5372 g/mol | [2] |
| Molecular Formula | C₆H₃ClF₂O | [1][2] |
| CAS Number | 2268-01-1 | [1][2][3] |
| IUPAC Name | 5-chloro-2,4-difluorophenol | [1] |
| SMILES | OC1=C(F)C=C(F)C(Cl)=C1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Heavy Atom Count | 10 | [2] |
| Complexity | 122 | [2] |
| Rotatable Bond Count | 0 | [2] |
Structural Verification: An Experimental Workflow
Confirming the identity and purity of a chemical substance is a cornerstone of scientific integrity. For halogenated phenols, a combination of chromatographic and spectroscopic techniques is typically employed.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Below is a standard protocol for acquiring a ¹H NMR spectrum.
Protocol: ¹H NMR Spectroscopy for Structural Confirmation
Objective: To verify the proton environment of the 5-Chloro-2,4-difluorophenol structure and confirm its identity.
Methodology Workflow
Caption: Workflow for NMR-based structural verification.
Step-by-Step Procedure:
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Sample Preparation:
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Action: Accurately weigh approximately 5-10 mg of the 5-Chloro-2,4-difluorophenol sample.
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Action: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[7]
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Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing a large solvent signal from obscuring the much smaller signals from the analyte.[7] CDCl₃ is a common choice for its good dissolving power for many organic compounds.
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Instrument Setup and Shimming:
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Action: Insert the NMR tube into the spectrometer's probe.
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Action: Lock the spectrometer onto the deuterium signal of the solvent.
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Action: Shim the magnetic field. This involves adjusting the shim coils to optimize the homogeneity of the magnetic field across the sample volume.
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Rationale: A homogeneous magnetic field is absolutely critical for obtaining sharp, well-resolved spectral peaks. Poor shimming results in broad, distorted peaks, making interpretation difficult or impossible.
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Data Acquisition:
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Action: Set the acquisition parameters for a standard ¹H experiment. This includes setting the spectral width, number of scans, and relaxation delay.
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Action: Acquire the Free Induction Decay (FID) signal.
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Rationale: The number of scans is chosen to achieve an adequate signal-to-noise ratio; more scans improve the ratio but increase the experiment time. The relaxation delay allows the protons to return to their equilibrium state between pulses, ensuring quantitative accuracy.
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Data Processing:
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Action: Apply a Fourier Transform (FT) to the FID to convert the time-domain signal into the frequency-domain spectrum.
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Action: Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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Action: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
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Rationale: The FT is the mathematical operation that makes NMR data interpretable. Phasing and calibration are essential processing steps to ensure the spectrum is correctly represented and accurate chemical shifts are measured.
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Spectral Interpretation:
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Expected Outcome: The ¹H NMR spectrum of 5-Chloro-2,4-difluorophenol should exhibit distinct signals corresponding to the three protons on the molecule: the hydroxyl proton (-OH) and the two aromatic protons.
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Analysis:
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Chemical Shift (δ): The position of each signal indicates the electronic environment of the proton. The aromatic protons will appear in the typical downfield region (approx. 6.5-8.0 ppm). The hydroxyl proton's shift is variable and can be concentration-dependent.
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Integration: The area under each peak should be proportional to the number of protons it represents (in this case, a 1:1:1 ratio for the three distinct protons).
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Splitting Pattern (Multiplicity): Spin-spin coupling between neighboring protons and fluorine atoms (J-coupling) will cause the signals to split. The aromatic protons will show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. This fine structure is highly diagnostic and provides definitive proof of the substitution pattern. For even greater certainty, a ¹⁹F NMR experiment can be performed, which is highly sensitive to the local environment of the fluorine atoms.[8]
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Safety and Handling Considerations
As with all halogenated phenolic compounds, 5-Chloro-2,4-difluorophenol requires careful handling to minimize exposure. While a comprehensive safety assessment should always be sourced from the current Safety Data Sheet (SDS), general best practices apply.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11]
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Handling: Avoid direct contact with skin and eyes.[9] Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.[10]
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Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[9][11]
Conclusion
5-Chloro-2,4-difluorophenol is a precisely defined chemical entity with a molecular weight of approximately 164.54 g/mol . Its structure, characterized by a specific trisubstitution pattern on a phenol ring, provides a unique combination of functional groups that are valuable in chemical synthesis. The robust analytical techniques outlined, particularly NMR spectroscopy, serve as a self-validating system to confirm its molecular integrity, ensuring the reliability of experimental outcomes. Adherence to proper safety protocols is paramount for its handling. This guide provides the core technical knowledge base required by scientists and researchers to confidently and safely utilize this compound in their research and development pipelines.
References
-
AA Blocks. (n.d.). 5-Chloro-2,4-difluorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-fluorophenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 5-chloro-2-(2,4-dichlorophenoxy)-. Retrieved from [Link]
-
FMCHem. (n.d.). 5-CHLORO-2,4-DIFLUOROBENZOIC ACID. Retrieved from [Link]
-
Reagentia. (n.d.). 5-Chloro-2,4-difluorophenol (1 x 1 g). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]
- Aktaş, A. H. (2004). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Fuhrmann, B., et al. (2004). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology.
- D'Silva, C. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]
- Macova, M., et al. (2010). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
- Alothman, Z. A., et al. (2012). Advanced Analytical Techniques for the Isolation of Phenolic Compounds in Medicinal Plants.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules.
-
The Royal Society of Chemistry. (2015). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. Retrieved from [Link]
- Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Sources
- 1. 5-Chloro-2,4-difluorophenol 95% | CAS: 2268-01-1 | AChemBlock [achemblock.com]
- 2. aablocks.com [aablocks.com]
- 3. 5-Chloro-2,4-difluorophenol (1 x 1 g) | Reagentia [reagentia.eu]
- 4. Phenol, 5-chloro-2,4-difluoro- | 2268-01-1 [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. epfl.ch [epfl.ch]
- 8. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.es [fishersci.es]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
